
4-(Bromomethyl)-3-chloro-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3-chloro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to a bipyridine scaffold. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-chloro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,3’-bipyridine.
Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction. This can be achieved by reacting 3-chloro-2,3’-bipyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 4-(Bromomethyl)-3-chloro-2,3’-bipyridine.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-3-chloro-2,3’-bipyridine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
4-(Bromomethyl)-3-chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form bipyridine N-oxides.
Reduction: Reduction reactions can be used to modify the bipyridine core or to remove the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Oxidation Products: Bipyridine N-oxides or other oxidized derivatives.
Reduction Products: Dehalogenated bipyridines or reduced bipyridine derivatives.
科学研究应用
4-(Bromomethyl)-3-chloro-2,3’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their catalytic, electronic, and photophysical properties.
Medicinal Chemistry: The compound is used in the design of pharmaceuticals, particularly in the development of drugs targeting metal ions or enzymes.
Material Science: It is employed in the synthesis of organic semiconductors and other functional materials.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism by which 4-(Bromomethyl)-3-chloro-2,3’-bipyridine exerts its effects depends on its application:
Coordination Chemistry: As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, modulating their activity through coordination or covalent bonding.
Material Science: In organic semiconductors, it contributes to the electronic properties of the material by facilitating charge transport.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar structure but with different substitution pattern, affecting its coordination and reactivity.
3-Chloro-2,2’-bipyridine: Lacks the bromomethyl group, leading to different chemical behavior and applications.
4-Methyl-3-chloro-2,3’-bipyridine:
Uniqueness
4-(Bromomethyl)-3-chloro-2,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide versatile sites for further functionalization and coordination. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.
属性
分子式 |
C11H8BrClN2 |
|---|---|
分子量 |
283.55 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-8-3-5-15-11(10(8)13)9-2-1-4-14-7-9/h1-5,7H,6H2 |
InChI 键 |
CIVYPJGDIOSIKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
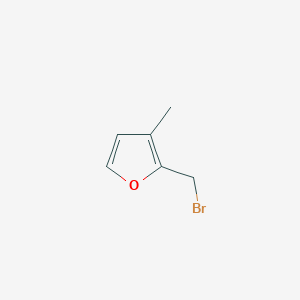
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
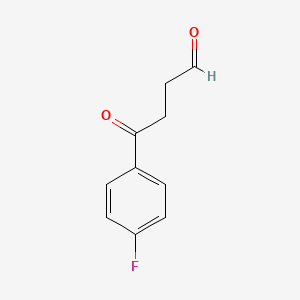
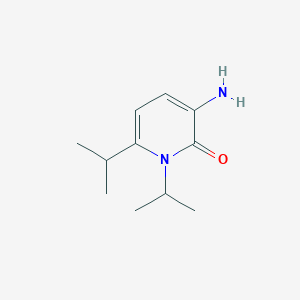
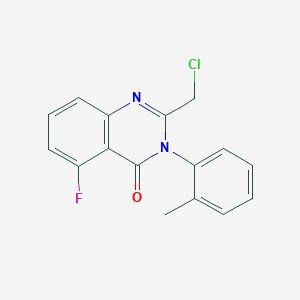
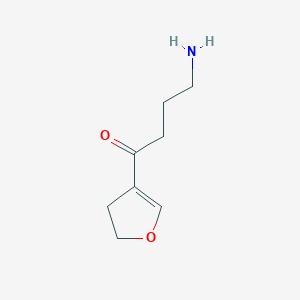
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
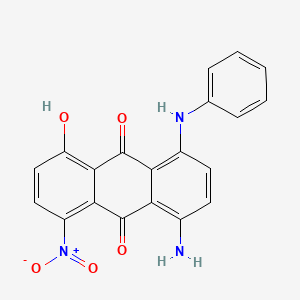
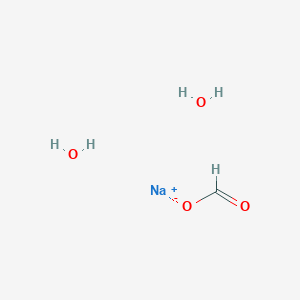
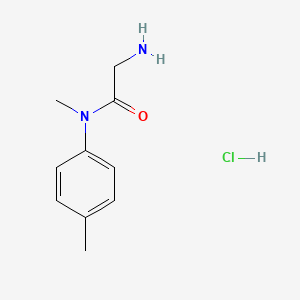
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
